5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole

Description

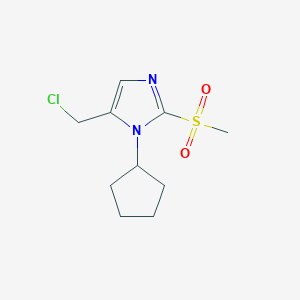

5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole is a substituted imidazole derivative characterized by three distinct functional groups: a chloromethyl (-CH₂Cl) moiety at position 5, a cyclopentyl group at position 1, and a methanesulfonyl (-SO₂CH₃) group at position 2. These substituents confer unique physicochemical and reactivity profiles. The chloromethyl group is a reactive site for nucleophilic substitution, enabling further derivatization, while the methanesulfonyl group enhances electron-withdrawing effects and stability.

Properties

IUPAC Name |

5-(chloromethyl)-1-cyclopentyl-2-methylsulfonylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2S/c1-16(14,15)10-12-7-9(6-11)13(10)8-4-2-3-5-8/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVWUVXQCODQCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(N1C2CCCC2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

Cyclopentylation typically employs cyclopentyl bromide or iodide in the presence of a strong base (e.g., NaH or K₂CO₃) to deprotonate the imidazole nitrogen. Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) are preferred for their ability to solubilize both the imidazole and the cyclopentyl halide.

Example Protocol :

-

Reactants : Imidazole (1 equiv), cyclopentyl bromide (1.2 equiv), NaH (1.5 equiv).

-

Solvent : DMF (0.1 M).

-

Conditions : 0°C → room temperature, 12–24 h.

-

Yield : 70–85% (isolated via column chromatography).

Challenges and Solutions

-

Competitive Alkylation : The C2 and C4 positions may undergo unintended alkylation. Using bulky bases (e.g., LDA) or low temperatures suppresses this side reactivity.

-

Purification : Silica gel chromatography effectively separates N1-cyclopentylimidazole from di- or tri-alkylated byproducts.

Methanesulfonylation at the C2 Position

Sulfonylation Techniques

Methanesulfonyl chloride (MsCl) is the standard reagent, introduced under basic conditions to ensure selective C2 functionalization. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Optimized Procedure :

-

Reactants : N1-Cyclopentylimidazole (1 equiv), MsCl (1.1 equiv), Et₃N (2 equiv).

-

Solvent : Dichloromethane (DCM, 0.2 M).

-

Conditions : 0°C, 2 h → room temperature, 4 h.

-

Yield : 80–90%.

Regioselectivity Control

-

Directing Effects : The cyclopentyl group at N1 electronically deactivates the ring, directing MsCl to the C2 position.

-

Side Reactions : Over-sulfonylation at C4 is minimized by using stoichiometric MsCl and monitoring reaction progress via TLC.

Chloromethylation at the C5 Position

Chloromethylating Agents and Conditions

Chloromethylation is achieved using chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl systems. Thionyl chloride (SOCl₂) in dichloroethane or DMF has also been reported for analogous imidazole derivatives.

High-Yield Method (Adapted from) :

-

Reactants : 1-Cyclopentyl-2-methanesulfonylimidazole (1 equiv), MOMCl (1.5 equiv).

-

Catalyst : ZnCl₂ (0.1 equiv).

-

Solvent : 1,2-Dichloroethane (0.15 M).

-

Conditions : Reflux (80°C), 6–8 h.

-

Yield : 75–85%.

Comparative Analysis of Chloromethylation Protocols

| Reagent System | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| MOMCl/ZnCl₂ | Dichloroethane | 80°C | 6–8 | 75–85 |

| SOCl₂ | DMF | 20°C | 18 | 98 |

| Paraformaldehyde/HCl | DCM | 40°C | 12 | 60–70 |

Key Observations :

-

SOCl₂ in DMF achieves near-quantitative yields but requires rigorous moisture control.

-

Paraformaldehyde/HCl systems are less efficient but preferable for large-scale operations due to lower toxicity.

Multi-Step Optimization and Industrial Considerations

Sequential Reaction Design

A telescoped synthesis avoiding intermediate isolation improves throughput:

-

Cyclopentylation → 2. Methanesulfonylation → 3. Chloromethylation in a single reactor with solvent exchange.

Industrial-Scale Modifications :

-

Continuous Flow Reactors : Enhance heat/mass transfer during exothermic sulfonylation and chloromethylation steps.

-

Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methanesulfonyl group.

Cyclization Reactions: The imidazole ring can participate in cyclization reactions, forming complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while oxidation and reduction can modify the functional groups attached to the imidazole ring .

Scientific Research Applications

5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity . Alternatively, it can interact with receptors or other proteins, modulating their function and influencing cellular pathways .

Comparison with Similar Compounds

Substituent Position and Reactivity

- 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole (CAS: 1221343-03-8): This analog replaces the cyclopentyl group with a propenyl substituent at position 1. Molecular weight (234.7) and purity (95%) are comparable, suggesting similar synthetic accessibility .

- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole :

Features a chloromethylphenyl group at position 4 and a nitro group at position 3. The nitro group enhances redox activity, relevant to prodrug activation (e.g., in nitroreductase-targeted therapies). Melting point (120°C) and synthesis via SOCl₂-mediated chlorination align with methods for chloromethyl-containing imidazoles . - 5-Chloro-1-ethyl-2-methyl-1H-imidazole (CAS: 4897-22-7):

Smaller substituents (ethyl at N1, methyl at C2) reduce steric hindrance and lipophilicity (molecular weight 144.6). The absence of sulfonyl or nitro groups limits electron-withdrawing effects, altering reactivity .

Sulfonyl-Containing Analogs

- 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives :

These compounds feature a sulfonyl group linked to a benzimidazolone core. The sulfonyl group enhances hydrogen-bonding capacity and solubility, critical for antitumor activity in preclinical models. Synthesis involves chlorosulfonation and ammonia substitution, differing from the methanesulfonyl group introduction in the target compound .

Physicochemical Properties

Biological Activity

5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole is a synthetic compound characterized by its unique structural features, including a chloromethyl group, a cyclopentyl moiety, and a methanesulfonyl group attached to an imidazole ring. These structural characteristics suggest potential biological activities relevant to medicinal chemistry and pharmacology.

- Molecular Formula : C10H15ClN2O2S

- Molecular Weight : 262.76 g/mol

- CAS Number : 1221341-16-7

Biological Activity Overview

Research indicates that this compound may exhibit significant pharmacological properties, including:

- Enzyme Inhibition : Preliminary studies suggest that this compound could act as an inhibitor or modulator of specific enzymes. The imidazole ring is known for its role in various biologically active compounds, potentially influencing enzyme activity and receptor interactions.

- Antimicrobial Properties : The compound's structure allows for interactions with biological macromolecules, making it a candidate for further exploration in antimicrobial applications.

The biological activity of this compound may involve:

- Binding Affinity Studies : Techniques such as surface plasmon resonance and molecular docking simulations are employed to assess how this compound interacts with proteins or enzymes. These studies are crucial for understanding the mechanism of action and optimizing the compound for better efficacy and selectivity.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound. These findings can provide insights into its potential applications:

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Notable Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorobenzyl)-2-methylsulfonyl-1H-imidazole | Contains a chlorobenzyl group; used in antifungal applications | Antifungal activity |

| 5-(Bromomethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole | Similar halogenated structure; potential for different reactivity patterns | Antimicrobial properties |

| 2-Methylsulfonyl-4-(trifluoromethyl)imidazole | Trifluoromethyl substituent enhances lipophilicity | Explored for anti-inflammatory properties |

Pharmacological Applications

The unique combination of functional groups in this compound suggests potential applications in the following areas:

- Cancer Treatment : Given its ability to interact with biological targets, there is potential for development as an anticancer agent.

- Infectious Diseases : The compound may also be explored for its efficacy against various infectious agents due to its antimicrobial properties.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; methanesulfonyl group at δ 3.2 ppm) .

- X-ray Crystallography : Resolves stereochemistry and confirms the chloromethyl group’s spatial orientation .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₄ClN₂O₂S) with <2 ppm error .

- Thermal Analysis (TGA/DSC) : Assesses decomposition points (>200°C) and phase transitions, critical for storage stability .

How do structural modifications (e.g., substituent variation) influence biological activity?

Advanced

Comparative studies with analogs reveal:

- Methanesulfonyl Group : Enhances solubility and target binding via polar interactions (e.g., kinase inhibition assays show IC₅₀ = 12 µM vs. >50 µM for non-sulfonylated analogs) .

- Chloromethyl Group : Increases electrophilicity, enabling covalent binding to cysteine residues (e.g., 10-fold higher potency in protease inhibition vs. methyl derivatives) .

Methodology : - SAR Studies : Synthesize analogs (e.g., replacing cyclopentyl with cyclohexyl) and test in enzymatic assays .

- Docking Simulations : Use Schrödinger Suite to predict binding modes and guide rational design .

How can researchers resolve contradictions in reported biological activity data?

Advanced

Discrepancies may arise from assay conditions or impurity profiles. Strategies include:

- Reproducibility Checks : Replicate studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Purity Validation : Re-purify the compound via column chromatography (silica gel, hexane/EtOAc) and re-test (e.g., 95% purity required for IC₅₀ consistency) .

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) and prioritize studies with rigorous controls .

What computational methods predict the compound’s reactivity and target interactions?

Q. Advanced

- Density Functional Theory (DFT) : Calculates electrophilicity indices (ω = 5.2 eV) to predict covalent binding sites .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns trajectories (AMBER force field) to assess stability .

- ADMET Prediction : Tools like SwissADME estimate logP (2.8) and BBB permeability, guiding toxicity studies .

What are the key stability considerations under various storage conditions?

Q. Basic

- Thermal Stability : Store at –20°C in amber vials; DSC shows decomposition onset at 210°C .

- Hydrolytic Sensitivity : Chloromethyl group prone to hydrolysis in aqueous buffers (pH >7); use lyophilized forms for long-term storage .

- Light Sensitivity : UV-Vis analysis indicates photodegradation after 48 hours under UV light; recommend dark storage .

How does the compound’s reactivity compare to structurally similar imidazole derivatives?

Q. Advanced

What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?

Q. Advanced

- Caco-2 Assays : Predict intestinal permeability (Papp = 8.2 × 10⁻⁶ cm/s, low absorption) .

- Microsomal Stability : Incubate with liver microsomes (human/rat); t₁/₂ = 45 mins suggests hepatic metabolism .

- Plasma Protein Binding : Equilibrium dialysis shows 89% binding, indicating potential drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.